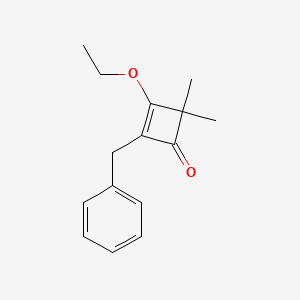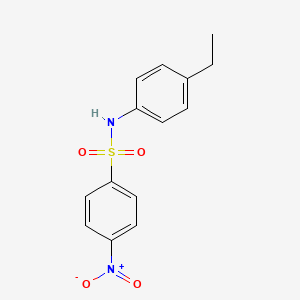
N-(4-ethylphenyl)-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an ethyl group and a nitro group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ethylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Nucleophiles like amines or alcohols, solvents such as dichloromethane or acetonitrile.
Oxidation: Potassium permanganate, acidic or basic aqueous medium.
Major Products Formed
Reduction: N-(4-ethylphenyl)-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-(4-carboxyphenyl)-4-nitrobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-(4-ethylphenyl)-4-nitrobenzenesulfonamide is primarily related to its ability to inhibit the activity of certain enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methylphenyl)-4-nitrobenzenesulfonamide
- N-(4-chlorophenyl)-4-nitrobenzenesulfonamide
- N-(4-bromophenyl)-4-nitrobenzenesulfonamide
Uniqueness
N-(4-ethylphenyl)-4-nitrobenzenesulfonamide is unique due to the presence of the ethyl group, which can influence its physical and chemical properties, such as solubility and reactivity. The ethyl group may also affect the compound’s interaction with biological targets, potentially leading to differences in its antimicrobial activity compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C14H14N2O4S |
|---|---|
Molekulargewicht |
306.34 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c1-2-11-3-5-12(6-4-11)15-21(19,20)14-9-7-13(8-10-14)16(17)18/h3-10,15H,2H2,1H3 |
InChI-Schlüssel |
WSOCIHYVCYXLBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


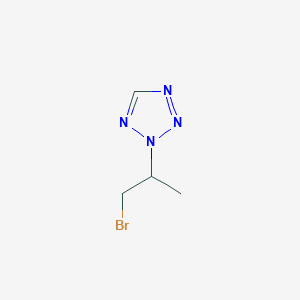

![2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)-](/img/structure/B14256852.png)
![1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene](/img/structure/B14256853.png)

![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclopentyl-2-pyridylamine](/img/structure/B14256861.png)
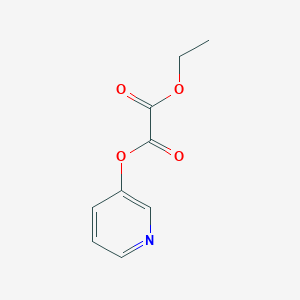

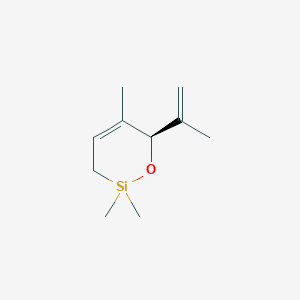

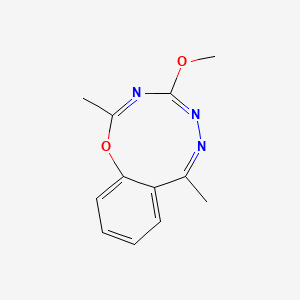
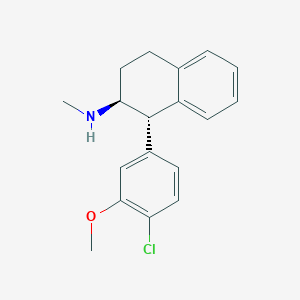
![2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione](/img/structure/B14256903.png)
